3-(benzyloxy)-N-(2-iodophenyl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(benzyloxy)-N-(2-iodophenyl)benzamide” would be characterized by the presence of two aromatic rings (benzene), an amide group (CONH2), an ether linkage (O), and an iodine atom attached to one of the benzene rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The amide group might undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The ether linkage might be cleaved under acidic conditions. The iodine atom on the benzene ring makes it more reactive towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. As an organic compound containing an amide group, it’s likely to be solid at room temperature. The presence of the iodine atom might increase its molecular weight and density .Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
The safety and hazards of this compound would depend on its reactivity and the specific conditions under which it’s used. As with all chemicals, it should be handled with appropriate safety precautions. The presence of the iodine atom might make it hazardous in some situations, as certain forms of iodine can be toxic or corrosive .
Future Directions
The future directions for the study or use of this compound would depend on its potential applications. If it has medicinal properties, future research might focus on improving its efficacy and reducing any side effects. If it’s useful in chemical synthesis, future work might aim to optimize its production and find new reactions it can participate in .
Properties
IUPAC Name |
N-(2-iodophenyl)-3-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO2/c21-18-11-4-5-12-19(18)22-20(23)16-9-6-10-17(13-16)24-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPLRGHKMWDEMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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